molecular formula C14H16F3NO3 B8505868 5-Cyclohexyl-6-(2,2,2-trifluoroethoxy)nicotinic acid

5-Cyclohexyl-6-(2,2,2-trifluoroethoxy)nicotinic acid

Cat. No.: B8505868
M. Wt: 303.28 g/mol
InChI Key: FWXFKNMQSPQETB-UHFFFAOYSA-N
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Description

5-Cyclohexyl-6-(2,2,2-trifluoroethoxy)nicotinic acid is a useful research compound. Its molecular formula is C14H16F3NO3 and its molecular weight is 303.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H16F3NO3

Molecular Weight

303.28 g/mol

IUPAC Name

5-cyclohexyl-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxylic acid

InChI

InChI=1S/C14H16F3NO3/c15-14(16,17)8-21-12-11(9-4-2-1-3-5-9)6-10(7-18-12)13(19)20/h6-7,9H,1-5,8H2,(H,19,20)

InChI Key

FWXFKNMQSPQETB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=C(N=CC(=C2)C(=O)O)OCC(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

5-Cyclohexyl-6-(2,2,2-trifluoroethoxy)-3-pyridinecarboxylic acid methyl ester (95 mg, 299 μmol) was combined with THF (4 mL) and water (2 mL) to give a light yellow solution. Lithium hydroxide hydrate (25.1 mg, 599 μmol) was added under argon. The reaction mixture stirred at ambient temperature overnight, subsequently poured into 6 mL 2 M HCl and extracted with isopropyl acetate (2×60 mL). The organic layers were combined, dried with Na2SO4 and concentrated in vacuo to give the title compound (92 mg, quant.) as white solid; MS (ESI) 302.0 (M−H)−.
Name
5-Cyclohexyl-6-(2,2,2-trifluoroethoxy)-3-pyridinecarboxylic acid methyl ester
Quantity
95 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step Two
Name
Lithium hydroxide hydrate
Quantity
25.1 mg
Type
reactant
Reaction Step Three
Name
Quantity
6 mL
Type
reactant
Reaction Step Four
Name
Quantity
2 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

5-Cyclohexyl-6-(2,2,2-trifluoroethoxy)nicotinic acid methyl ester (95 mg, 299 μmol) was combined with THF (4 mL) and water (2 mL) to give a light yellow solution. Lithium hydroxide hydrate (25.1 mg, 599 μmol) was added under argon. The reaction mixture was stirred at ambient temperature over night; poured into 6 mL 2 M HCl solution and extracted with i-propyl acetate (2×60 mL). The organic layers were combined, dried over Na2SO4 and concentrated in vacuo to give the title compound (92 mg, quant.) as white solid that was used in the subsequent reactions without further purification; MS (ESI) 302.0 (M−H)−.
Name
5-Cyclohexyl-6-(2,2,2-trifluoroethoxy)nicotinic acid methyl ester
Quantity
95 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step Two
Name
Lithium hydroxide hydrate
Quantity
25.1 mg
Type
reactant
Reaction Step Three
Name
Quantity
6 mL
Type
reactant
Reaction Step Four
Name
Quantity
2 mL
Type
solvent
Reaction Step Five

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